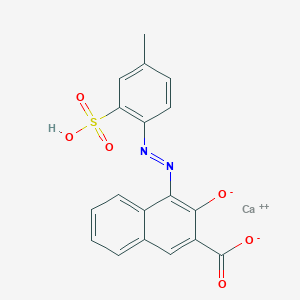
Lithol Rubine BK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithol Rubine BK is a reddish synthetic azo dye, known for its vibrant magenta color when printed. It is slightly soluble in hot water, insoluble in cold water, and insoluble in ethanol. When dissolved in dimethylformamide, its absorption maximum lies at about 442 nanometers . This compound is commonly used in dyeing plastics, paints, printing inks, and textiles. It is also used as a food dye with the European Union’s E number E180 .
准备方法
Lithol Rubine BK is prepared by azo coupling with 3-hydroxy-2-naphthoic acid . The synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methyl-2-sulfonatophenylhydrazine under acidic conditions to form the azo compound. The reaction conditions typically include maintaining a temperature of around 0-5°C to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale azo coupling reactions, followed by filtration, washing, and drying to obtain the final product as a red powder .
化学反应分析
Lithol Rubine BK undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents used.
Reduction: The azo group can be reduced to form amines. Common reducing agents include sodium dithionite and zinc dust.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include different derivatives of the original azo compound .
科学研究应用
Lithol Rubine BK has a wide range of scientific research applications:
Chemistry: Used as a standard dye in various analytical techniques, including spectrophotometry.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used in the textile, paint, and printing industries for its vibrant color and stability
作用机制
The mechanism of action of Lithol Rubine BK involves its ability to form stable complexes with various substrates. The azo group in the compound can interact with different molecular targets, leading to changes in the absorption and emission properties of the dye. This interaction is influenced by the pH of the environment and the presence of other ions or molecules .
相似化合物的比较
Lithol Rubine BK is compared with other similar azo dyes, such as:
- Pigment Rubine
- Carmine 6B
- Brilliant Carmine 6B
- Permanent Rubin L6B
These compounds share similar structures and properties but differ in their specific applications and stability under different conditions. This compound is unique due to its specific absorption maximum and its use as a standard magenta dye in printing processes .
属性
分子式 |
C18H12CaN2O6S |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI 键 |
PZTQVMXMKVTIRC-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
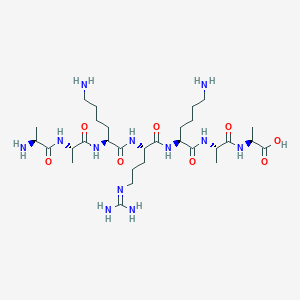

![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

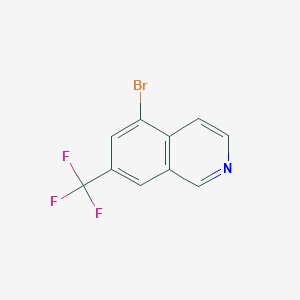
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

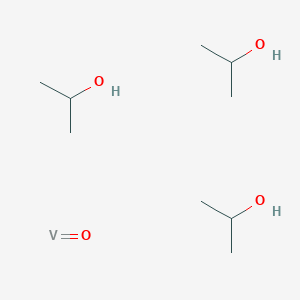
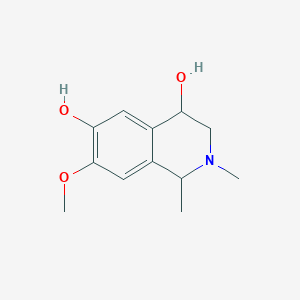
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
